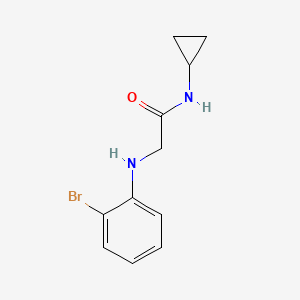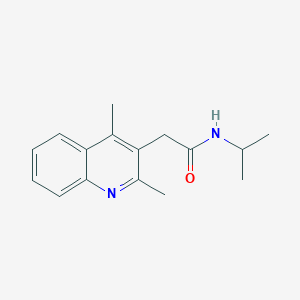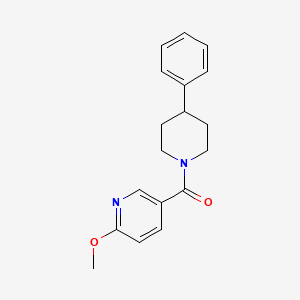![molecular formula C17H20N2O2 B7471006 [4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7471006.png)
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone, also known as DFPM, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of piperazine derivatives, which have been studied extensively for their potential therapeutic applications.
科学研究应用
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone has been used in various scientific research applications due to its unique properties. One of the most significant applications of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone is in the field of neuroscience, where it has been used as a tool to study the role of serotonin receptors in the brain. [4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone has been shown to selectively activate the 5-HT1A receptor subtype, which has been implicated in the regulation of mood, anxiety, and stress.
作用机制
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone acts as a selective agonist for the 5-HT1A receptor subtype, which is a G protein-coupled receptor that is widely distributed throughout the brain. Activation of the 5-HT1A receptor has been shown to produce anxiolytic, antidepressant, and antipsychotic effects. [4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone has been shown to produce these effects in animal models, suggesting that it may have therapeutic potential for the treatment of mood and anxiety disorders.
Biochemical and Physiological Effects
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone has been shown to produce a range of biochemical and physiological effects in animal models. These effects include the activation of the 5-HT1A receptor, which leads to the release of neurotransmitters such as dopamine and serotonin. [4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the main advantages of using [4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone in lab experiments is its selectivity for the 5-HT1A receptor subtype. This allows researchers to study the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using [4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone is its relatively low potency, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for the study of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone and its potential therapeutic applications. One direction is to investigate the effects of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone on other serotonin receptor subtypes, such as the 5-HT2A receptor, which has been implicated in the regulation of cognition and perception. Another direction is to study the effects of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone in animal models of psychiatric disorders, such as depression and anxiety. Finally, there is a need to develop more potent analogs of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone that may have greater therapeutic potential.
Conclusion
In conclusion, [4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone is a unique compound that has been widely used in scientific research due to its selectivity for the 5-HT1A receptor subtype. [4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone has been shown to produce a range of biochemical and physiological effects and may have potential therapeutic applications for the treatment of mood and anxiety disorders. Further research is needed to fully understand the mechanisms of action of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone and its potential therapeutic applications.
合成方法
The synthesis of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone involves the reaction of 2,3-dimethylphenylpiperazine with furan-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using column chromatography to obtain pure [4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone.
属性
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-4-3-5-16(14(13)2)18-7-9-19(10-8-18)17(20)15-6-11-21-12-15/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOMAZCXXCNJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=COC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)

![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)







